molecular formula C13H9ClN2 B12870956 2-Chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine

2-Chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12870956
M. Wt: 228.67 g/mol
InChI Key: IZQVIUJSLXIZEQ-UHFFFAOYSA-N
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Description

2-Chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with a chlorine atom at the 2-position and a phenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform and alkali can lead to the formation of the desired compound . Another method involves the use of substituted aldehydes and pyrrolo[2,3-b]pyridine derivatives under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkali metals, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties. The presence of the phenyl group at the 5-position and the chlorine atom at the 2-position can influence its reactivity and interactions with molecular targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

IUPAC Name

2-chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H9ClN2/c14-12-7-10-6-11(8-15-13(10)16-12)9-4-2-1-3-5-9/h1-8H,(H,15,16)

InChI Key

IZQVIUJSLXIZEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3C(=C2)C=C(N3)Cl

Origin of Product

United States

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